molecular formula C7H8FN3O B14908425 2-(3-Fluoropyridin-2-yl)acetohydrazide

2-(3-Fluoropyridin-2-yl)acetohydrazide

Cat. No.: B14908425
M. Wt: 169.16 g/mol
InChI Key: FDDWZOFJTMLWRV-UHFFFAOYSA-N
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Description

2-(3-Fluoropyridin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H8FN3O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyridin-2-yl)acetohydrazide typically involves the reaction of 3-fluoropyridine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is typically purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyridin-2-yl)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Fluoropyridin-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyridin-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide
  • 2-(5-(Pyridin-4-yl)-2H-tetrazol-2-yl)acetohydrazide
  • 2-Fluoropyridine derivatives

Uniqueness

2-(3-Fluoropyridin-2-yl)acetohydrazide is unique due to the presence of the fluorine atom in the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

2-(3-fluoropyridin-2-yl)acetohydrazide

InChI

InChI=1S/C7H8FN3O/c8-5-2-1-3-10-6(5)4-7(12)11-9/h1-3H,4,9H2,(H,11,12)

InChI Key

FDDWZOFJTMLWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)NN)F

Origin of Product

United States

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